molecular formula C15H13ClF3NO3S B5727410 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide

Cat. No. B5727410
M. Wt: 379.8 g/mol
InChI Key: BZMHUOYBBBBDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. However,

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide involves the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has also been found to have antioxidant properties, which can help to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide in lab experiments is its specificity for COX-2. This compound selectively inhibits COX-2, which makes it a useful tool for investigating the role of COX-2 in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been found to have toxic effects on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide in scientific research. One potential direction is the investigation of its effects on cancer cells. COX-2 has been found to be overexpressed in many types of cancer, and inhibition of COX-2 has been shown to have antitumor effects. Another potential direction is the investigation of its effects on neuroinflammation. COX-2 has been implicated in the development of neuroinflammation, and inhibition of COX-2 may have therapeutic potential for various neurological disorders.

Synthesis Methods

The synthesis method of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide involves the reaction between 4-ethoxybenzenesulfonyl chloride and 4-chloro-2-(trifluoromethyl)aniline in the presence of a base. The reaction takes place at a temperature of around 0-5°C and the product is obtained in good yield with high purity.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. This compound has been used in various studies to investigate the role of cyclooxygenase-2 (COX-2) in inflammation and pain.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3S/c1-2-23-11-4-6-12(7-5-11)24(21,22)20-14-8-3-10(16)9-13(14)15(17,18)19/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMHUOYBBBBDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide

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